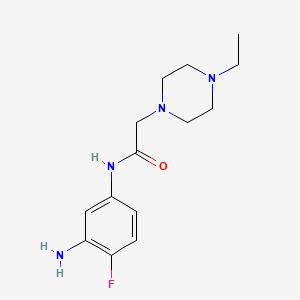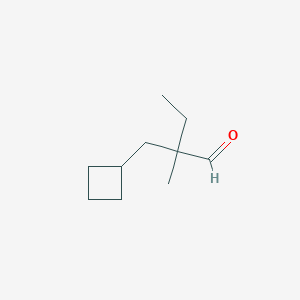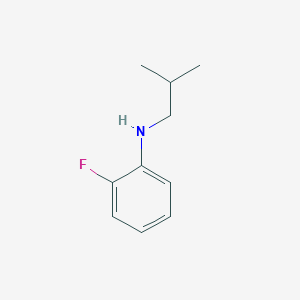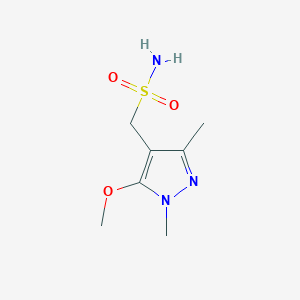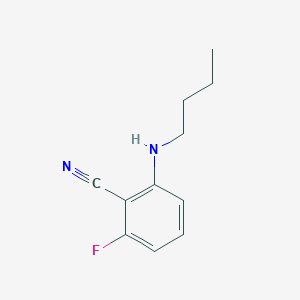
5-(Butylamino)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butylamino)pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C10H13N3 It is a derivative of pyridine, featuring a butylamino group at the 5-position and a carbonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butylamino)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with butylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5-(Butylamino)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonitrile group can yield primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-(Butylamino)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Butylamino)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylamino group can enhance the compound’s binding affinity to target proteins, while the carbonitrile group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
5-(tert-Butylamino)pyridine-2-carbonitrile: Similar structure but with a tert-butyl group instead of a butyl group.
2-Aminopyridine: Lacks the butylamino and carbonitrile groups but shares the pyridine core.
Pyridine-2-carbonitrile: Lacks the butylamino group but contains the carbonitrile group.
Uniqueness: 5-(Butylamino)pyridine-2-carbonitrile is unique due to the presence of both the butylamino and carbonitrile groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-(butylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-2-3-6-12-10-5-4-9(7-11)13-8-10/h4-5,8,12H,2-3,6H2,1H3 |
InChI Key |
AQMAYHVEQRYMRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


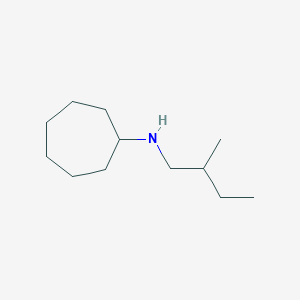
![1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol](/img/structure/B13273724.png)
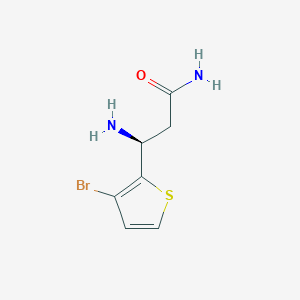
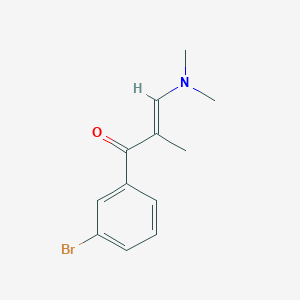
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13273737.png)
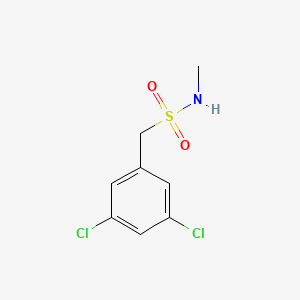
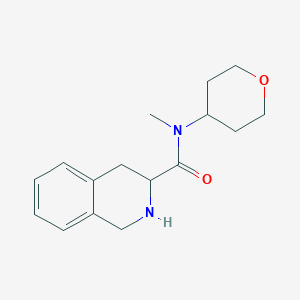
![4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13273747.png)
